molecular formula C17H19N3O B2947203 1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole CAS No. 172611-15-3

1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2947203
CAS No.: 172611-15-3
M. Wt: 281.359
InChI Key: ZDQKNNFFGHWUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole ( 172611-15-3) is a synthetic benzotriazole derivative offered for research purposes. As a member of the benzotriazole family, this compound is of significant interest in organic synthesis and materials science. Benzotriazoles are widely recognized as versatile synthetic auxiliaries and ligands . They are commonly employed in the preparation of coordination complexes with metals like zinc, forming stable structures that can be utilized in catalytic systems and polymer stabilization . The specific structure of this compound, featuring a benzotriazole group functionalized with a (4-methylphenyl)(isopropoxy)methyl substituent, suggests potential application as a building block for more complex molecules or as a component in the development of specialty chemicals. This product is strictly for laboratory research and development. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(4-methylphenyl)-propan-2-yloxymethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12(2)21-17(14-10-8-13(3)9-11-14)20-16-7-5-4-6-15(16)18-19-20/h4-12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQKNNFFGHWUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:

    Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached through an etherification reaction using propan-2-ol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It may be explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, the compound’s structural features allow it to bind to specific receptors or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of the target compound, highlighting substituent diversity and its impact on properties:

Compound Name (CAS/Reference) Substituents Melting Point (°C) Synthesis Yield Key Spectral Data (δ, ppm, ¹H NMR) Biological Activity
Target Compound 4-Methylphenyl, propan-2-yloxy Not reported Not reported Inferred aromatic H: ~7.3–8.1 (see analogs) Unknown (extrapolated)
1-[(Benzyloxy)(phenyl)methyl]-benzotriazole Benzyloxy, phenyl Not reported 40% Not provided Not reported
1-[3-(2-Methyl-5-nitroimidazol)propyl]-benzotriazole Nitroimidazole-propyl chain 167–169 79.5% 8.10 (aromatic H), 7.80 (imidazole CH) Antimicrobial, antiprotozoal
1-(4-Methoxybenzyl)-5-(4-methylphenyl)-triazole 4-Methoxybenzyl, 4-methylphenyl Not reported Moderate 7.71 (triazolyl proton singlet) Not reported
1-(Tetrahydro-2H-pyran-2-yl)-benzotriazole Cyclic ether (tetrahydropyran) 101–103 70–88% 4.81 (CH₂-N), 3.91 (CH₂-O) Synthetic intermediate

Key Observations :

  • Substituent Diversity : The target compound’s isopropoxy group differs from analogs with nitroimidazole (antimicrobial activity ), methoxybenzyl (electron-withdrawing effects ), or cyclic ethers (enhanced solubility ).
  • Melting Points : Nitroimidazole-containing analogs exhibit higher melting points (~167–170°C) due to strong intermolecular interactions, while cyclic ether derivatives (e.g., tetrahydropyran) have lower melting points (~101°C) .
  • Synthesis Yields : Alkylation reactions (e.g., using K₂CO₃ in DMF) typically yield 40–80%, influenced by steric hindrance and leaving group reactivity .

Spectral and Analytical Data

  • ¹H NMR : Aromatic protons in benzotriazole derivatives typically resonate at δ 7.3–8.1 ppm. The isopropoxy group’s methyl protons may appear as a doublet near δ 1.2–1.4 ppm, while the methylphenyl group’s CH₃ resonates at δ ~2.3–2.5 ppm .
  • IR Spectroscopy: C-N stretches (~1289 cm⁻¹) and NO₂ vibrations (1539, 1330 cm⁻¹ in nitro-containing analogs) are characteristic .

Biological Activity

1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole (CAS No. 172611-15-3) is a synthetic organic compound characterized by its unique chemical structure, which includes a benzotriazole ring. This compound has gained attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C17H19N3O
  • Molecular Weight : 281.35 g/mol
  • Structure : The compound features a benzotriazole moiety linked to a propan-2-yloxy group and a 4-methylphenyl substituent.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated mild to moderate antibacterial and antifungal properties. Specifically, derivatives were tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, showing promising results in inhibiting their growth .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundActivity TypeTested StrainsMIC (μg/mL)
4cAntibacterialE. coli12.5
15aAntifungalCandida albicans25
20Protozoan InhibitorTrypanosoma cruzi50

Anti-inflammatory Activity

The anti-inflammatory potential of benzotriazole derivatives has been explored in several studies. These compounds were found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

Anticancer Activity

Recent investigations into the anticancer properties of benzotriazole derivatives have revealed their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting cell proliferation and promoting programmed cell death. The mechanism involves the disruption of mitochondrial function and activation of caspases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various benzotriazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that specific structural modifications enhanced antibacterial activity significantly.
  • Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of benzotriazole derivatives in animal models of arthritis. The treatment resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines.
  • Anticancer Properties : A recent study assessed the cytotoxic effects of several benzotriazole derivatives on human breast cancer cells (MCF-7). The findings suggested that these compounds could inhibit cell growth effectively through apoptosis induction.

Q & A

Q. How can researchers optimize the synthesis of 1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves solvent selection, catalyst use, and purification techniques. For example:
  • Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions (e.g., benzotriazole functionalization) .
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve alkylation efficiency, as seen in analogous benzotriazole syntheses .
  • Purification : Recrystallization or column chromatography ensures purity, with yields up to 78–96% reported for related compounds .
  • Table 1 : Key Reaction Conditions from Literature
Reagent SystemSolventCatalystYield (%)Reference
Aliphatic acid chloridesNeatNone85–95
K₂CO₃-mediated alkylationDMFK₂CO₃78–96

Q. What spectroscopic and analytical methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.0–9.2 ppm) and alkyl/ether groups (δ 1.2–5.6 ppm). For example, the propan-2-yloxy group shows characteristic splitting patterns .
  • IR Spectroscopy : Identify C-O-C stretching (1272–1519 cm⁻¹) and benzotriazole ring vibrations (728–876 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N content (e.g., ±0.3% deviation) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for benzotriazole derivatives in single-crystal studies (R factor ≤ 0.05) .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted benzotriazole intermediates or regioisomers (e.g., Bt1 vs. Bt2 isomers) may form .
  • Mitigation Strategies :
  • Chromatographic Separation : Use silica gel columns to resolve isomers .
  • Reaction Monitoring : Track progress via TLC or HPLC to optimize reaction times .

Advanced Research Questions

Q. How can mechanistic studies elucidate reaction pathways in the formation of this benzotriazole derivative?

  • Methodological Answer :
  • Kinetic Analysis : Monitor reaction rates under varying temperatures to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
  • Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to trace proton transfer steps in acid-catalyzed reactions .
  • Computational Modeling : Employ DFT calculations to map energy barriers for intermediates, as applied to analogous triazole syntheses .

Q. How can researchers resolve contradictions in crystallographic data for benzotriazole derivatives?

  • Methodological Answer :
  • Data Validation : Cross-check SHELXL-refined structures with spectroscopic data to address discrepancies in bond lengths/angles .
  • Twinned Data Handling : Use SHELXPRO to model twinned crystals, ensuring R-factor convergence below 0.05 .
  • Multi-Method Refinement : Combine X-ray data with neutron diffraction for proton positioning in hydrogen-bonded networks .

Q. What methodologies are effective for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like SARS-CoV-2 Mpro, using fluorogenic substrates to measure IC₅₀ values. Note: Irreversible inactivation mechanisms require C145A mutant controls .
  • Antifungal Bioassays : Compare efficacy against Colletotrichum gloeosporioides using agar dilution methods, with tebuconazole as a positive control .
  • Docking Studies : Use AutoDock Vina to predict binding poses, aligning with crystallographic data (e.g., PDB: 6LU7) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of benzotriazole alkylation?

  • Methodological Answer :
  • Isomer Identification : Use 2D NMR (e.g., NOESY) to distinguish Bt1/Bt2 isomers, as regioselectivity depends on steric/electronic factors .
  • Reaction Optimization : Adjust base stoichiometry (e.g., 0.5 eq. K₂CO₃ vs. 1 eq. KHCO₃) to favor specific isomers (75:25 ratio achievable) .

Methodological Tables

Table 2 : Key Spectroscopic Benchmarks for Structural Confirmation

Functional GroupNMR (δ, ppm)IR Peaks (cm⁻¹)
Benzotriazole ring7.35–9.21 (¹H)728–876
Propan-2-yloxy ether1.2–1.4 (CH₃), 4.1–5.6 (OCH)1272–1519
4-Methylphenyl2.62 (CH₃), 7.01–7.55 (Ar-H)2993–3352

Table 3 : Biological Activity Comparison with Analogues

CompoundTargetIC₅₀/EC₅₀ (μM)Reference
1-[(4-Methylphenyl)...]SARS-CoV-2 MproNot reported
9c (Analog)α-Glucosidase0.12
4g (Analog)Antifungal0.08

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.